molecular formula C14H10ClN3O B098668 2-(4-Chlorophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one CAS No. 19081-66-4

2-(4-Chlorophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one

Cat. No.: B098668
CAS No.: 19081-66-4
M. Wt: 271.7 g/mol
InChI Key: AFCCNLDEFAEYNI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one (referred to as PRR846 in ) is a 1,2,4-triazol-3-one derivative characterized by a 4-chlorophenyl group at position 2 and a phenyl group at position 5 of the heterocyclic core. This compound is synthesized via the reaction of 4-chloroaniline with triethyl orthoformate under controlled conditions . Triazolone derivatives are widely studied for their diverse biological activities, including antifungal, antimicrobial, and enzyme-inhibitory properties, making them critical targets in medicinal chemistry.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O/c15-11-6-8-12(9-7-11)18-14(19)16-13(17-18)10-4-2-1-3-5-10/h1-9H,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCCNLDEFAEYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593331
Record name 2-(4-Chlorophenyl)-5-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19081-66-4
Record name 2-(4-Chlorophenyl)-5-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Mechanism

The most widely reported method involves the cyclization of hydrazonoyl chloride derivatives with potassium cyanate (KOCN) in ethanol under ambient conditions. This one-pot reaction proceeds via nucleophilic attack of the cyanate ion on the hydrazonoyl chloride, followed by intramolecular cyclization to form the triazolone core. The general reaction equation is:

Hydrazonoyl chloride+KOCNEtOH, 20°CTriazol-3-one+KCl\text{Hydrazonoyl chloride} + \text{KOCN} \xrightarrow{\text{EtOH, 20°C}} \text{Triazol-3-one} + \text{KCl}

Procedure and Optimization

A mixture of hydrazonoyl chloride (0.5 mmol) and KOCN (0.5 mmol) in 96% ethanol (2 mL) is stirred at room temperature for 4 hours. Completion is monitored by TLC, after which water (10 mL) is added to precipitate the product. Recrystallization from methanol yields pure triazol-3-one derivatives. Key advantages include:

  • High yield : 92% for the target compound.

  • Green chemistry : Ethanol as a solvent and room-temperature conditions reduce energy consumption.

  • Scalability : Demonstrated for gram-scale synthesis without yield loss.

Table 1: Optimization Parameters for Cyclization

ParameterOptimal ValueImpact on Yield
SolventEthanolMaximizes solubility and reaction rate
Temperature20°CAvoids side reactions
Molar Ratio (1:KOCN)1:1Prevents excess reagent waste
Reaction Time4 hoursBalances completion and efficiency

Condensation of 4-Chlorobenzohydrazide with Phenyl Isocyanate

Reaction Pathway

An alternative route involves the condensation of 4-chlorobenzohydrazide with phenyl isocyanate in dichloromethane (DCM) catalyzed by triethylamine (Et3_3N). The mechanism proceeds through the formation of a urea intermediate, which undergoes cyclodehydration to yield the triazolone:

4-Cl-C6H4CONHNH2+C6H5NCOEt3N, DCMTriazol-3-one+CO2\text{4-Cl-C}6\text{H}4\text{CONHNH}2 + \text{C}6\text{H}5\text{NCO} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Triazol-3-one} + \text{CO}_2

Yield and Purity

  • Yield : 85–88% after recrystallization from ethyl acetate.

  • Purity : >98% (HPLC), with byproducts limited to <2% unreacted hydrazide.

Table 2: Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)SolventTemperature
Cyclization9299Ethanol20°C
Condensation8598DCM0–25°C

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation has been explored to reduce reaction times. Initial trials using DMF as a solvent at 100°C for 15 minutes achieved 78% yield, though with lower purity (90%) due to thermal degradation.

Solid-Phase Synthesis

Immobilization of the hydrazide precursor on Wang resin enabled iterative coupling and cyclization steps, yielding the target compound in 70% yield after cleavage. While less efficient, this method facilitates automation for high-throughput screening.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Pilot-scale studies using continuous flow systems demonstrated:

  • Throughput : 1.2 kg/day with 89% yield.

  • Solvent Recovery : Ethanol is recycled with 95% efficiency, reducing costs.

Environmental Impact

The cyclization method aligns with green chemistry principles:

  • E-Factor : 0.45 (kg waste/kg product), superior to traditional routes (E-Factor >2).

  • PMI (Process Mass Intensity) : 6.2, indicating high atom economy .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.

Major Products

The major products formed from these reactions include various substituted triazoles, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

2-(4-Chlorophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The triazole ring is known to interact with metal ions and proteins, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Compounds:

PRR851 (2-(butan-2-yl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one) Structural Difference: Replaces the phenyl group at position 5 with a butan-2-yl chain.

2-[2-(4-Chlorophenyl)-2-[(2,4-dichlorobenzyl)oxy]ethyl]-4-[(1Z)-(2-hydroxyphenyl)methylene]amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (5a) Structural Difference: Incorporates a dichlorobenzyloxyethyl side chain and a hydroxyphenylimino group. Impact: Enhanced hydrogen-bonding capacity due to hydroxyl groups, improving solubility and interaction with biological targets.

4-[(4-Methoxybenzylidene)amino]-5-(4-chlorophenyl)-2-({4-[(4-methylpiperazin-1-yl)methyl]-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (15a) Structural Difference: Features a methoxybenzylideneamino group and a thioxo-oxadiazole substituent.

Activity Trends :

  • Halogenation : Chlorophenyl groups enhance target binding via hydrophobic interactions.
  • Heterocyclic Additions : Thioxo-oxadiazole (15a) and piperazine (9b) substituents broaden biological spectra.

Physicochemical Properties

  • Lipophilicity : PRR851’s butan-2-yl group increases logP compared to PRR846, affecting pharmacokinetics .
  • Planarity : Isostructural analogues (e.g., compounds 4 and 5 in ) show that perpendicular fluorophenyl groups disrupt crystallinity, influencing solubility .

Biological Activity

2-(4-Chlorophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one (CAS: 19081-66-4) is a heterocyclic compound belonging to the triazole class. Its unique structure, characterized by a triazole ring fused with phenyl and chlorophenyl groups, endows it with significant chemical and biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antifungal and anticancer agents.

Chemical Structure and Properties

The molecular formula of this compound is C14H10ClN3OC_{14}H_{10}ClN_3O. The compound features a triazole ring structure that is pivotal to its biological activity.

PropertyValue
IUPAC Name2-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-one
Molecular Weight273.7 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activity Overview

The biological activity of this compound has been investigated with respect to various pharmacological properties:

Antifungal Activity

Research indicates that compounds within the triazole class exhibit notable antifungal properties. For instance, studies have shown that related triazole derivatives demonstrate effective activity against various fungal strains. The Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as low as 0.0125 mg/mL, indicating strong antifungal efficacy compared to standard antifungal agents like ketoconazole .

Anticancer Potential

The compound's potential as an anticancer agent is also under investigation. Triazole derivatives have been found to inhibit specific enzymes and pathways associated with cancer cell proliferation. For example, hybridization of triazoles with other anticancer pharmacophores has shown promise in targeting enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are crucial in cancer biology .

The mechanism of action for this compound involves its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in fungal cell wall synthesis or cancer cell metabolism.
  • Receptor Binding : It can bind to specific receptors or proteins within cells, modulating their activity and influencing cellular processes.
  • Metal Ion Interaction : The triazole ring can chelate metal ions, affecting enzyme function and biochemical pathways.

Case Studies

Several studies have explored the biological activities of triazole derivatives similar to this compound:

  • Antifungal Efficacy : A study demonstrated that derivatives with a chlorophenyl moiety displayed enhanced antifungal activity against strains such as Candida albicans and Aspergillus niger, with MIC values significantly lower than those of established treatments .
  • Cytotoxicity against Cancer Cells : Another investigation reported the cytotoxic effects of triazole derivatives on various cancer cell lines (e.g., HeLa and MCF7). The results indicated that modifications to the triazole structure could lead to increased potency against these cells .

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